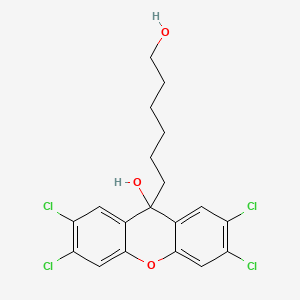
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of multiple chlorine atoms and a hydroxyhexyl group makes this compound particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL typically involves multiple steps, starting with the chlorination of xanthene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorine atoms, leading to dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyhexyl group enable it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their functions. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Lacks the hydroxyhexyl group, making it less versatile in certain applications.
9-(6-Hydroxyhexyl)-9H-xanthene:
Uniqueness
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL stands out due to its combination of chlorine atoms and a hydroxyhexyl group, providing a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Propiedades
Número CAS |
651034-75-2 |
|---|---|
Fórmula molecular |
C19H18Cl4O3 |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
2,3,6,7-tetrachloro-9-(6-hydroxyhexyl)xanthen-9-ol |
InChI |
InChI=1S/C19H18Cl4O3/c20-13-7-11-17(9-15(13)22)26-18-10-16(23)14(21)8-12(18)19(11,25)5-3-1-2-4-6-24/h7-10,24-25H,1-6H2 |
Clave InChI |
LJOOWGYWYAGFBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2(CCCCCCO)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


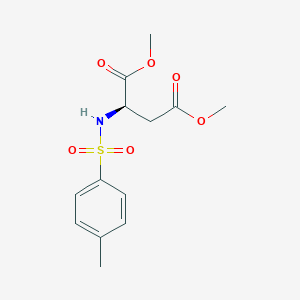

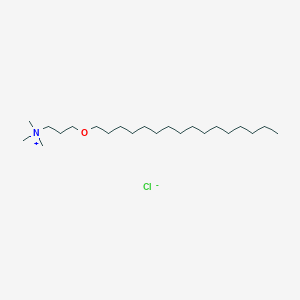
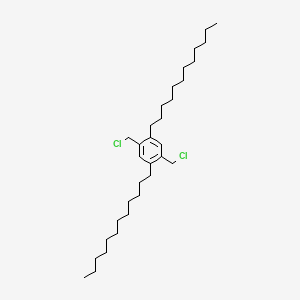

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
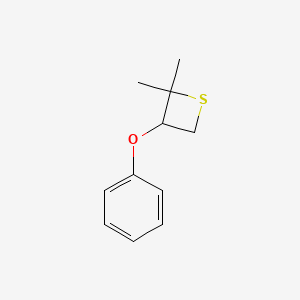
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)

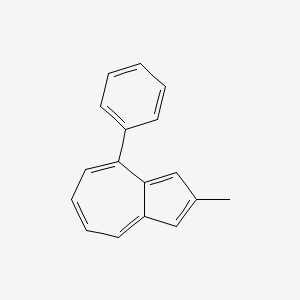

![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
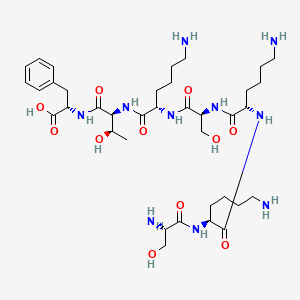
![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
